molecular formula C22H22N2O4 B2741179 N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide CAS No. 1705971-50-1

N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide

Cat. No.: B2741179
CAS No.: 1705971-50-1
M. Wt: 378.428
InChI Key: YBNRQUHIQZERMX-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-yl)ethyl)phenyl)acetamide, also known by its IUPAC name, is a spiropyran derivative . Spiro compounds are intriguing due to their structural versatility and biological activities. They consist of two rings sharing only one atom, making them attractive for drug discovery projects . This particular compound exhibits a spirocyclic system with a benzofuran-xanthene core.


Molecular Structure Analysis

The molecular formula of this compound is C~22~H~12~O~9~ . It features a spirocyclic system with a benzofuran-xanthene backbone. The presence of hydroxyl and carbonyl groups suggests potential reactivity and biological significance .

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

Studies have focused on the synthesis and evaluation of compounds related to N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide for their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds, particularly those with spiro[isobenzofuran-1(3H),4'-piperidine] structures, have shown selective sigma 2 receptor affinity in subnanomolar ranges. Structural modifications, such as altering the N-substituent, have demonstrated significant impacts on affinity and selectivity, indicating potential for targeted therapeutic applications (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Another research direction explores the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as central nervous system (CNS) agents. Early studies indicated that specific analogs, such as those with a 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] structure, exhibited promising antitetrabenazine activity, suggesting potential as CNS active agents. This research area focuses on understanding how structural elements of these compounds influence their activity and efficacy in CNS-related applications (Bauer et al., 1976).

Antihypertensive and Diuretic Properties

The exploration of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives has also extended into the realm of cardiovascular health. Specific derivatives have been synthesized and tested for their antihypertensive and diuretic properties. The presence of sulfur attached to the nitrogen in these compounds has resulted in marked, species-specific activities, highlighting their potential for the development of new cardiovascular drugs (Klioze & Novick, 1978).

Antibacterial Applications

The structural motif found in this compound and its analogs has also been utilized in the development of compounds with antibacterial properties. The synthesis of N-substituted derivatives has been pursued, with some compounds showing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This research avenue supports the compound's potential application in addressing bacterial infections (Khalid et al., 2016).

Properties

IUPAC Name

N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-yl)ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(25)23-17-9-7-16(8-10-17)13-20(26)24-12-4-11-22(14-24)19-6-3-2-5-18(19)21(27)28-22/h2-3,5-10H,4,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNRQUHIQZERMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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